(3R)-3-(pyrrolidine-1-carbonyl)piperidine
Description
Contextualization of Piperidine (B6355638) and Pyrrolidine (B122466) Architectures in Chiral Synthesis
Piperidine and pyrrolidine rings are privileged scaffolds in the realm of organic and medicinal chemistry. nih.govresearchgate.net The piperidine ring, a six-membered nitrogen-containing heterocycle, is a structural motif found in a vast number of natural products and pharmaceuticals. researchgate.net Its conformational flexibility, primarily adopting chair conformations, allows for the precise spatial orientation of substituents, which is critical for biological activity.
Similarly, the pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone in the synthesis of a wide array of biologically active compounds, including many alkaloids and the amino acid proline. nih.gov The non-planar, envelope or twisted conformations of the pyrrolidine ring provide a three-dimensional framework that is instrumental in molecular recognition and interaction with biological targets.
In the context of chiral synthesis, both piperidine and pyrrolidine moieties serve as valuable chiral building blocks. nih.gov The stereocontrolled synthesis of substituted piperidines and pyrrolidines is a major focus of research, as the specific arrangement of atoms around the chiral centers can dramatically influence the pharmacological profile of a molecule. nih.govnih.gov Methodologies for achieving high stereoselectivity in the synthesis of these rings include asymmetric catalysis, the use of chiral auxiliaries, and resolutions.
The Significance of the (3R)-Stereocenter in Piperidine-Pyrrolidine Hybrid Structures
The stereochemistry of a molecule is a critical determinant of its biological activity. In piperidine-pyrrolidine hybrid structures, the presence of a stereocenter, such as the (3R)-center in the compound of focus, imparts chirality to the entire molecule. This specific spatial arrangement is crucial for its interaction with other chiral molecules, particularly biological targets like enzymes and receptors, which are themselves chiral.
The (3R)-configuration dictates a precise three-dimensional orientation of the pyrrolidine-1-carbonyl group relative to the piperidine ring. This fixed geometry can lead to stereospecific binding to a target protein, where one enantiomer may exhibit high affinity and the desired biological effect, while the other enantiomer could be inactive or even elicit undesirable effects. Therefore, the ability to selectively synthesize the (3R)-isomer is of paramount importance in the development of new therapeutic agents. The stereoselective synthesis of such chiral piperidine derivatives is an active area of research, with various strategies being developed to control the stereochemical outcome of reactions. nih.gov
Overview of (3R)-3-(pyrrolidine-1-carbonyl)piperidine as a Chemical Entity
As a distinct chemical entity, this compound is primarily recognized as a valuable intermediate in organic synthesis. Its structure combines the robust frameworks of both piperidine and pyrrolidine with a linking amide group, offering multiple points for further chemical modification. The secondary amine of the piperidine ring and the carbonyl group provide reactive sites for a variety of chemical transformations.
The importance of this compound lies in its potential to serve as a starting material or a key building block in the synthesis of more complex molecules with desired stereochemistry. The presence of the defined (3R)-stereocenter makes it particularly useful in the construction of chiral drugs and other biologically active compounds where specific stereoisomers are required. While detailed research findings on this specific molecule are not extensively publicized, its structural components and chiral nature position it as a compound of interest for synthetic and medicinal chemists.
Structure
3D Structure
Properties
IUPAC Name |
[(3R)-piperidin-3-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c13-10(12-6-1-2-7-12)9-4-3-5-11-8-9/h9,11H,1-8H2/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOUVOLDCHVMBJ-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)[C@@H]2CCCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3r 3 Pyrrolidine 1 Carbonyl Piperidine
Retrosynthetic Analysis Approaches to the Piperidine-Pyrrolidine Core
A logical retrosynthetic analysis of (3R)-3-(pyrrolidine-1-carbonyl)piperidine begins with the disconnection of the robust amide bond. This primary disconnection reveals two key synthons: an activated derivative of (3R)-piperidine-3-carboxylic acid and pyrrolidine (B122466). This approach simplifies the complex target into more readily accessible building blocks.
The main challenge then becomes the enantioselective synthesis of the (3R)-piperidine-3-carboxylic acid core, also known as (R)-nipecotic acid. Further retrosynthetic analysis of this chiral piperidine (B6355638) intermediate can proceed through several pathways:
Cyclization of an Acyclic Precursor: Disconnecting the piperidine ring, typically at the N1-C2 or N1-C6 bond, leads to a linear amino acid precursor. The stereochemistry at the C3 position must be established in the acyclic chain before cyclization.
Modification of a Pre-existing Ring: Another approach involves starting with a pre-formed heterocyclic or carbocyclic ring and modifying it to introduce the necessary functionality and stereochemistry. For instance, a pyridine (B92270) ring can be asymmetrically hydrogenated.
This retrosynthetic strategy highlights that the crucial step is the establishment of the (3R)-stereocenter on the piperidine ring. The subsequent amide bond formation is a standard and generally high-yielding transformation.
Enantioselective Total Synthesis Strategies
The synthesis of the enantiomerically pure (3R)-piperidine core is paramount. Several strategies have been developed to achieve this, falling into the general categories of asymmetric catalysis, chiral auxiliary-mediated approaches, chiral pool synthesis, and diastereoselective methods.
Asymmetric catalysis offers an efficient route to chiral piperidines by employing a small amount of a chiral catalyst to generate a large quantity of the desired enantiomer. A common strategy involves the asymmetric hydrogenation of a pyridine precursor, such as pyridine-3-carboxylic acid.
| Catalyst System | Substrate | Product Configuration | Enantiomeric Excess (ee) | Reference Moiety |
| Rh(I)-complex with chiral phosphine (B1218219) ligand | Pyridine-3-carboxylic acid derivative | (R) or (S) | >95% | General Asymmetric Hydrogenation |
| Ru(II)-BINAP | N-protected dehydro-piperidine | (R) | Up to 99% | Asymmetric Hydrogenation of Olefins |
| Chiral Phosphoric Acid (CPA) | Acyclic amino-alkene | (R)-piperidine | 90-97% | Intramolecular aza-Michael addition whiterose.ac.ukrsc.orgwhiterose.ac.uk |
This table is illustrative and compiled from general findings in asymmetric catalysis for similar structures.
The use of chiral phosphoric acids to catalyze intramolecular aza-Michael reactions has also emerged as a powerful method for constructing chiral nitrogen heterocycles. whiterose.ac.ukrsc.orgwhiterose.ac.uk
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into the synthetic sequence to direct the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary is removed. For the synthesis of the (3R)-piperidine core, a chiral auxiliary can be attached to an acyclic precursor to direct a diastereoselective cyclization or alkylation.
For example, an achiral piperidin-3-one (B1582230) can be converted into a chiral enamine using a chiral amine auxiliary. Subsequent diastereoselective reduction of the enamine and removal of the auxiliary would yield the desired (3R)-aminopiperidine, which can then be converted to the carboxylic acid.
Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. Amino acids, carbohydrates, and terpenes are common starting points. For the synthesis of (3R)-piperidine-3-carboxylic acid, a plausible chiral pool precursor is L-aspartic acid or L-glutamic acid. whiterose.ac.uk
A typical synthetic sequence might involve:
Selective reduction of one carboxylic acid group of a protected L-glutamic acid derivative to an aldehyde.
Reductive amination to form the piperidine ring.
Further functional group manipulations to yield the target (3R)-nipecotic acid derivative.
| Chiral Precursor | Key Transformation | Final Piperidine Derivative |
| L-Glutamic Acid | Reductive amination/cyclization | (R)-Pipecolic acid derivatives ekb.eg |
| D-Glucose | Multi-step conversion including aziridination | Polyhydroxylated piperidine alkaloids google.com |
| L-Lysine | Anodic oxidation and cyclization | 6-oxo-piperidine-2-carboxylic acid whiterose.ac.uk |
This table provides examples of chiral pool synthesis leading to piperidine structures.
Diastereoselective methods are employed when a molecule already contains a chiral center, and a new stereocenter is introduced in a controlled manner. In the context of the (3R)-piperidine core, if a precursor with an existing stereocenter is used, subsequent reactions can be directed to form the desired diastereomer.
For instance, a diastereoselective reduction of a piperidone with a chiral substituent on the nitrogen atom can lead to the formation of a specific stereoisomer of the corresponding piperidinol. Subsequent oxidation and functional group interconversion can then provide the desired (3R)-piperidine-3-carboxylic acid. The stereochemical outcome is dictated by the steric and electronic influence of the existing chiral group.
Convergent and Linear Synthesis Pathways
The synthesis of this compound can be approached through either a convergent or a linear pathway.
A convergent synthesis , as suggested by the retrosynthetic analysis in section 2.1, involves the independent synthesis of key fragments of the molecule, which are then combined in the final steps. For the target compound, this involves:
Fragment A Synthesis: Enantioselective synthesis of N-protected (3R)-piperidine-3-carboxylic acid.
Fragment B: Pyrrolidine (commercially available).
Fragment Coupling: Amide bond formation between Fragment A and Fragment B, followed by deprotection if necessary.
| Synthesis Type | Key Steps | Advantages | Disadvantages |
| Linear | Sequential addition of functional groups and ring formation in a single pathway. | Simpler to plan conceptually. | Overall yield can be very low for multi-step syntheses. A failure in a late stage results in the loss of all preceding work. |
| Convergent | Independent synthesis of (3R)-piperidine-3-carboxylic acid and subsequent coupling with pyrrolidine. | Higher overall yields. Allows for the optimization of the synthesis of each fragment independently. Late-stage failures are less costly. | May require more complex starting materials or independent synthetic routes for each fragment. |
Protecting Group Strategies and Optimization in Synthesis
In the synthesis of this compound, the secondary amine of the piperidine ring is a nucleophilic and basic site. To prevent undesired side reactions during the amide coupling step—such as self-coupling or interference with the activating agents—this nitrogen atom must be temporarily masked with a protecting group. The choice of protecting group is critical and is guided by its stability under the reaction conditions for amide bond formation and the ease of its removal under conditions that will not cleave the newly formed amide linkage.
The synthetic pathway typically begins with a protected derivative of (R)-piperidine-3-carboxylic acid (also known as (R)-nipecotic acid). The most commonly employed protecting groups for the piperidine nitrogen in such syntheses are carbamates, such as the tert-butyloxycarbonyl (Boc) group and the benzyloxycarbonyl (Cbz or Z) group, or the benzyl (B1604629) (Bn) group.
Key Protecting Groups for the Piperidine Nitrogen:
Boc (tert-butyloxycarbonyl): This is one of the most widely used protecting groups in modern organic synthesis. It is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O). The Boc group is stable to a wide range of non-acidic reagents, making it ideal for subsequent amide coupling reactions. Its primary advantage is its facile removal under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), which generally does not affect the integrity of the amide bond.
Cbz (Benzyloxycarbonyl): The Cbz group is another robust protecting group, introduced using benzyl chloroformate (CbzCl). It is stable to both acidic and basic conditions. Removal of the Cbz group is typically achieved through catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst). This method is very mild and chemoselective, but it is incompatible with molecules containing other reducible functional groups, such as alkenes or alkynes.
Bn (Benzyl): A benzyl group can be introduced via reaction with benzyl bromide. Similar to the Cbz group, it is removed by catalytic hydrogenation. The use of a simple benzyl group as opposed to a benzyloxycarbonyl group can sometimes alter the reactivity and solubility of the intermediate.
Optimization of Synthesis:
Optimization involves selecting a protecting group that offers maximum stability during the crucial C-N bond formation and can be removed in the final step with high yield and minimal side products. For this compound, the Boc group is often preferred due to the clean, non-hydrogenolytic deprotection conditions.
Protection: The nitrogen of (R)-piperidine-3-carboxylic acid is protected, for example, with a Boc group to yield N-Boc-(R)-piperidine-3-carboxylic acid.
Activation & Coupling: The carboxylic acid of the protected piperidine is activated using a standard coupling reagent (e.g., HATU, HOBt/EDC) and then reacted with pyrrolidine to form the protected intermediate, N-Boc-(3R)-3-(pyrrolidine-1-carbonyl)piperidine.
Deprotection: The Boc group is removed using an acid like TFA to yield the final target compound.
The following table summarizes the characteristics of the most common protecting groups used in this context.
Table 1: Comparison of Common Protecting Groups for Piperidine Synthesis
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Advantages | Disadvantages |
| tert-butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA, HCl) | Stable to bases and nucleophiles; non-hydrogenolytic removal. | Sensitive to strong acids. |
| Benzyloxycarbonyl | Cbz (or Z) | Benzyl chloroformate (CbzCl) | Catalytic hydrogenation (H₂/Pd-C) | Stable to acid and base; mild, neutral removal. | Incompatible with reducible functional groups (e.g., alkenes, alkynes). |
| Benzyl | Bn | Benzyl bromide (BnBr) | Catalytic hydrogenation (H₂/Pd-C) | Stable to a wide range of conditions. | Requires hydrogenation for removal, similar limitations to Cbz. |
Novel Synthetic Route Development and Exploration
While the protecting group strategy represents a classical and reliable synthetic approach, ongoing research focuses on developing more efficient, cost-effective, and environmentally friendly "novel" routes. These modern strategies prioritize atom economy, reduction of step-count, and the exploration of new catalytic methods.
Convergent Synthesis Approach:
The strategy described in the previous section is an example of a convergent synthesis. Instead of building the molecule in a linear fashion, two key fragments—the protected piperidine ring and the pyrrolidine nucleophile—are prepared separately and then joined in a single, highly effective step. This approach is inherently more efficient than linear synthesis as it maximizes yield and simplifies purification processes.
Exploration of One-Pot Procedures:
A significant advancement in synthetic efficiency is the development of "one-pot" or tandem reactions, where multiple transformations occur in the same reaction vessel without the isolation of intermediates. A hypothetical novel route for this compound could involve an intramolecular cyclization of a linear precursor followed by an in-situ amide coupling. For example, a suitably functionalized amino-alkene could be cyclized using a hydroamination reaction to form the piperidine ring, with the subsequent amide formation with pyrrolidine occurring in the same pot after the addition of the necessary reagents. Such methods, while challenging to develop, can dramatically reduce waste, time, and resource consumption. mdpi.com
Biocatalysis for Chiral Control:
The stereochemistry at the C3 position is crucial for the identity of the final compound. Traditional syntheses rely on starting from a pre-existing chiral source, like (R)-glutamic acid. A novel and increasingly explored approach is the use of enzymes to establish this stereocenter. For instance, a prochiral precursor like 3-piperidone could be subjected to an asymmetric reduction or a transaminase-mediated reductive amination to install the (R)-configured amine. This biocatalytic step, often performed under mild, aqueous conditions, can offer exceptionally high enantiomeric purity and aligns with the principles of green chemistry.
Advanced Amide Coupling Technologies:
While standard batch-chemistry coupling reagents are effective, novel methodologies focus on improving the amide formation step itself. The use of flow chemistry, where reagents are pumped through a reactor in a continuous stream, can offer superior control over reaction parameters (temperature, pressure, mixing), leading to higher yields, improved safety, and easier scalability compared to traditional batch processing. This technology could be applied to both the amide coupling and the subsequent deprotection steps in the synthesis of this compound.
The table below contrasts the traditional linear approach with more novel, efficient synthetic philosophies.
Table 2: Comparison of Synthetic Strategies
| Strategy | Description | Advantages | Disadvantages |
| Linear Synthesis | Steps are performed sequentially on a single substrate from the start. | Conceptually simple to plan. | Overall yield is the product of individual step yields, often resulting in low total yield; purification required at each step. |
| Convergent Synthesis | Key fragments of the molecule are synthesized separately and then combined. | Higher overall yield; easier purification of final product; more flexible. | Requires more complex initial planning and synthesis of multiple fragments. |
| One-Pot/Tandem | Multiple reaction steps are carried out in the same reactor without isolating intermediates. | Greatly improves efficiency; reduces solvent waste and purification steps. | Difficult to develop; requires compatible reaction conditions for all steps. |
| Biocatalytic Route | Utilizes enzymes to perform key transformations, especially for stereocontrol. | Very high stereoselectivity; environmentally friendly (mild, aqueous conditions); reduces need for chiral starting materials. | Enzymes can be expensive and may have limited substrate scope and stability. |
Chemical Transformations and Derivatization Strategies of 3r 3 Pyrrolidine 1 Carbonyl Piperidine
Modifications at the Piperidine (B6355638) Nitrogen (N1)
Amidation and Alkylation Reactions
The nucleophilic nature of the piperidine nitrogen readily facilitates its reaction with various electrophiles. Standard amidation and alkylation reactions are commonly employed to append new functional groups at this position.
Amidation is typically achieved by reacting (3R)-3-(pyrrolidine-1-carbonyl)piperidine with acyl chlorides or sulfonyl chlorides in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride byproduct. These reactions lead to the formation of N-acyl and N-sulfonyl derivatives, respectively. This strategy has been successfully utilized in the synthesis of piperidine-3-carboxamide derivatives, where the piperidine nitrogen is functionalized with substituted benzoyl or benzenesulfonyl groups. nih.gov
Alkylation reactions introduce alkyl or arylalkyl groups to the piperidine nitrogen. A common method is reductive amination, where the piperidine derivative is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). nih.gov This one-pot procedure is highly efficient for generating a diverse range of N-substituted analogs. For instance, various substituted benzaldehydes can be used to introduce different N-benzyl groups, allowing for the exploration of structure-activity relationships. nih.gov
Table 1: Examples of Amidation and Alkylation Reactions at the Piperidine Nitrogen (N1)
| Reactant | Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| This compound | 3,4-Difluorobenzoyl chloride, Triethylamine | CH₂Cl₂, 0 °C, 3 h | (3R)-1-(3,4-difluorobenzoyl)-3-(pyrrolidine-1-carbonyl)piperidine | nih.gov |
| This compound | 3,4-Difluorobenzenesulfonyl chloride, Triethylamine | CH₂Cl₂, 0 °C, 3 h | (3R)-1-(3,4-difluorophenylsulfonyl)-3-(pyrrolidine-1-carbonyl)piperidine | nih.gov |
| This compound | Substituted benzaldehyde, NaBH(OAc)₃ | Not specified | (3R)-1-(substituted benzyl)-3-(pyrrolidine-1-carbonyl)piperidine | nih.gov |
Heterocycle Annulation at N1
Beyond simple substitution, the piperidine nitrogen can serve as a key atom in the construction of fused heterocyclic systems. Annulation reactions, which involve the formation of a new ring fused to the existing piperidine scaffold, can dramatically alter the molecule's shape and chemical properties.
One approach to heterocycle annulation involves the cyclization of piperidine carboxamides. For example, piperidin-3-yl-oxathiazol-2-ones have been synthesized from piperidine carboxamide precursors using chlorocarbonylsulfenyl chloride. This reaction proceeds through the formation of a new five-membered ring fused to the piperidine nitrogen and an adjacent carbon. researchgate.net Such transformations introduce significant conformational constraints and new functional groups, opening avenues for novel molecular designs.
Modifications at the Pyrrolidine (B122466) Nitrogen (N1')
The pyrrolidine nitrogen, being part of an amide linkage, is significantly less nucleophilic than the piperidine nitrogen. However, under specific conditions, it can still undergo derivatization, offering another handle for structural diversification.
Acylation and Sulfonylation Reactions
While less common, acylation and sulfonylation of the pyrrolidine nitrogen in similar amide structures have been reported. These transformations typically require more forcing conditions or specific activation of the amide nitrogen. The introduction of acyl or sulfonyl groups at this position can influence the rotational barrier around the C-N amide bond and alter the electronic properties of the pyrrolidine ring.
Diversification via Reductive Amination
Although direct reductive amination on the pyrrolidine nitrogen of the intact this compound is challenging due to the stability of the amide bond, this strategy can be employed on precursors or derivatives where the pyrrolidine ring is modified. For instance, if the pyrrolidine ring is opened and then reformed, a primary or secondary amine functionality could be introduced, which would then be amenable to reductive amination with various aldehydes and ketones.
Transformations of the Carbonyl Linker
The amide carbonyl group serves as a robust linker between the piperidine and pyrrolidine moieties. However, its reactivity can be harnessed to create new functionalities, effectively altering the core structure of the molecule.
A primary transformation of the amide carbonyl is its complete reduction to a methylene (B1212753) group (-CH₂-). This is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). libretexts.orgmasterorganicchemistry.com This reaction converts the piperidine-3-carboxamide into a 3-(pyrrolidin-1-ylmethyl)piperidine (B1334820) derivative, removing the planar carbonyl group and introducing greater conformational flexibility. This transformation fundamentally changes the nature of the linker from an amide to an amine, which can have profound effects on the molecule's biological activity.
Table 2: Reduction of the Carbonyl Linker
| Reactant | Reagent | Product | Reference |
|---|---|---|---|
| This compound | Lithium aluminum hydride (LiAlH₄) | (3R)-3-(pyrrolidin-1-ylmethyl)piperidine | libretexts.orgmasterorganicchemistry.com |
Reduction Reactions to Amine Functionality
The tertiary amide group in this compound can be completely reduced to the corresponding tertiary amine, (3R)-3-(pyrrolidin-1-ylmethyl)piperidine. This transformation is a fundamental strategy for converting the carbonyl functionality into a methylene bridge, thereby altering the molecule's polarity, basicity, and conformational flexibility.
Powerful hydride reagents are typically required for the exhaustive reduction of amides. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this purpose, typically used in anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (B95107) (THF). Another approach involves the use of silanes in the presence of a suitable catalyst. While specific studies on this compound are not extensively detailed in the literature, the general reactivity of tertiary amides supports these methods. For instance, a one-pot method for creating piperidines and pyrrolidines from halogenated amides involves an amide activation step followed by reduction with sodium borohydride. researchgate.netnih.govmdpi.com This suggests that borohydride-based systems, potentially under activating conditions, could also be viable. researchgate.netnih.govmdpi.com
Table 1: General Conditions for Amide Reduction This table is based on general principles of amide reduction due to a lack of specific literature for the subject compound.
| Reagent System | Solvent | Typical Conditions | Product |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether / THF | Reflux | (3R)-3-(pyrrolidin-1-ylmethyl)piperidine |
| Sodium Borohydride (NaBH₄) / Tf₂O | Dichloromethane (B109758) | Low Temperature | (3R)-3-(pyrrolidin-1-ylmethyl)piperidine |
Functional Group Interconversion at the Amide Moiety
Beyond complete reduction, the amide moiety of this compound can undergo other functional group interconversions, although these are often challenging due to the inherent stability of tertiary amides. Hydrolysis of the amide bond to yield (R)-piperidine-3-carboxylic acid and pyrrolidine would require harsh conditions, such as prolonged heating with strong acid or base, which could potentially lead to side reactions or racemization.
More synthetically useful transformations involve the activation of the amide followed by reaction with nucleophiles. For example, activation with reagents like triflic anhydride (B1165640) (Tf₂O) can convert the amide into a more reactive nitrilium ion intermediate. mdpi.com This intermediate can then be trapped by various nucleophiles, allowing for the formal replacement of the pyrrolidine group. Alternatively, recent advances in catalysis have enabled redox-neutral transpositions of tertiary amides, potentially allowing for the conversion of the amide into an α-aminoketone, thus completely altering the molecule's reactivity profile. researchgate.net
Functionalization of the Piperidine Ring (Excluding N1)
The saturated sp³-hybridized carbon atoms of the piperidine ring are generally unreactive. However, modern synthetic methods, particularly transition-metal-catalyzed C–H activation, have provided powerful tools for their selective functionalization. nih.govresearchgate.net These strategies allow for the introduction of new substituents at specific positions, greatly expanding the chemical space accessible from the parent scaffold.
Regioselective Functionalization at C2, C4, C5, C6 Positions
The regioselectivity of C–H functionalization on the piperidine ring can be controlled by the choice of catalyst and directing groups. nih.govnih.gov The C2 position is electronically activated due to its proximity to the nitrogen atom, but it is also sterically hindered. nih.govresearchgate.net Conversely, the C3 and C4 positions are electronically deactivated. nih.govresearchgate.net Despite these challenges, methods have been developed to achieve site-selective functionalization.
Rhodium-catalyzed C–H insertion reactions using donor/acceptor carbenes have demonstrated remarkable control over regioselectivity. nih.govnih.gov The outcome is highly dependent on the nitrogen protecting group and the specific rhodium catalyst used. For example, functionalization can be directed to the C2 position with certain catalysts, while other catalyst systems can favor the C4 position by overriding the electronic preference for C2 through steric shielding. nih.govresearchgate.net Palladium-catalyzed C–H arylation has also been shown to selectively functionalize the C4 position of piperidine-3-carboxamides, yielding cis-3,4-disubstituted products with high selectivity. acs.orgacs.org While the subject molecule has a C3-substituent, these principles of directed functionalization are applicable.
Table 2: Examples of Regioselective Functionalization of Piperidine Derivatives
| Position | Reaction Type | Catalyst/Reagent | Outcome | Reference(s) |
| C2 | C-H Insertion | Rh₂(R-TCPTAD)₄ / Rh₂(R-TPPTTL)₄ | C2-arylacyl group introduction | nih.govnih.gov |
| C4 | C-H Insertion | Rh₂(S-2-Cl-5-BrTPCP)₄ | C4-arylacyl group introduction | nih.govnih.gov |
| C4 | C-H Arylation | Pd(OAc)₂ / Aminoquinoline auxiliary | C4-aryl group introduction (cis-selective) | acs.orgacs.org |
Introduction of Stereocenters via Stereoselective Reactions
The creation of new stereocenters on the piperidine ring can be achieved through various stereoselective reactions. Asymmetric desymmetrization of prochiral piperidines is a powerful strategy for installing chirality. rsc.orgchemrxiv.org For instance, manganese-catalyzed enantioselective C(sp³)-H oxidation can desymmetrize piperidines to yield chiral N,O-acetals with excellent enantioselectivity. chemrxiv.org These intermediates can then be converted into a range of substituted piperidines through stereoretentive transformations. chemrxiv.org
Furthermore, diastereoselective reactions on substituted piperidines can introduce additional stereocenters with high control. The hydrogenation of substituted pyridines often proceeds with high diastereoselectivity to give cis-piperidines. whiterose.ac.uk Subsequent base-mediated epimerization can then provide access to the corresponding trans-diastereoisomers. whiterose.ac.uk Diastereoselective epoxidation of tetrahydropyridines, followed by regioselective ring-opening with nucleophiles, provides a route to densely functionalized piperidinols with multiple, well-defined stereocenters. nih.govacs.org These methods highlight the potential to build complex, stereochemically rich piperidine structures from simpler precursors.
Functionalization of the Pyrrolidine Ring (Excluding N1')
Similar to the piperidine ring, the pyrrolidine moiety offers opportunities for derivatization at its C-H bonds. The pyrrolidine ring is a key feature in the amino acid proline, and much of the methodology developed for proline derivatives can be conceptually applied to the pyrrolidine portion of this compound. acs.orgmdpi.comnih.gov
Computational and Theoretical Investigations of 3r 3 Pyrrolidine 1 Carbonyl Piperidine
Conformational Analysis and Energy Landscapes
Ab Initio and DFT Calculations of Preferred Conformations
To determine the preferred conformations of (3R)-3-(pyrrolidine-1-carbonyl)piperidine, quantum mechanical methods such as ab initio and Density Functional Theory (DFT) calculations would be necessary. researchgate.netresearchgate.netunibo.it These methods would calculate the relative energies of different conformers, arising from the chair-flip of the piperidine (B6355638) ring and the rotation around the amide C-N bond. However, no specific studies applying these methods to this compound have been found. General studies on N-substituted piperidines suggest that the energetic preference for axial or equatorial substituents is influenced by a variety of factors, including steric hindrance and intramolecular interactions. researchgate.netresearchgate.net
Molecular Dynamics Simulations for Conformational Flexibility
Molecular dynamics (MD) simulations could provide insights into the dynamic behavior and conformational flexibility of the molecule in different environments, such as in a solvent or interacting with a biological target. nih.govrsc.org MD simulations would map the energy landscape and reveal the accessibility of different conformational states over time. At present, there are no published MD simulation studies specifically for this compound.
Stereoelectronic Effects and Intra-Molecular Interactions
Stereoelectronic effects, such as hyperconjugation, play a crucial role in the stability of different conformations of cyclic molecules like piperidine. nih.gov For instance, the interaction between the nitrogen lone pair and the antibonding orbitals of adjacent C-C or C-H bonds can influence the geometry and reactivity of the molecule. In the case of this compound, potential intramolecular hydrogen bonds or other non-covalent interactions between the two ring systems could also significantly impact its conformational preferences. A detailed analysis would require specific computational data, which is currently unavailable.
Prediction of Spectroscopic Signatures (Methodological Discussion)
Computational methods, particularly DFT, are widely used to predict spectroscopic properties such as NMR chemical shifts (¹H and ¹³C), vibrational frequencies (IR and Raman), and electronic absorption spectra (UV-Vis). researchgate.netnih.govresearchgate.net The comparison between calculated and experimental spectra can be a powerful tool for structural elucidation and conformational analysis. researchgate.net A methodological discussion for this compound would involve selecting appropriate DFT functionals and basis sets to achieve accurate predictions. However, without experimental data to validate against, such a discussion remains purely theoretical for this specific compound.
Ligand Design Principles from a Scaffold Perspective
The piperidine scaffold is a privileged structure in drug discovery due to its ability to present substituents in well-defined three-dimensional orientations, allowing for precise interactions with biological targets. researchgate.net The this compound scaffold offers a specific stereochemistry and vectoral display of functional groups that could be exploited in ligand design.
Pharmacophore Modeling Based on Scaffold Geometry
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. stanford.eduslideshare.net A pharmacophore model for the this compound scaffold would be derived from its low-energy conformations. This model would define the spatial relationships between the piperidine nitrogen (a potential hydrogen bond acceptor or protonated donor), the amide carbonyl oxygen (a hydrogen bond acceptor), and the hydrophobic regions of the aliphatic rings. Such a model could then be used in virtual screening campaigns to identify other molecules with similar features that might exhibit comparable biological activity. However, without data on the biological targets or known active ligands based on this specific scaffold, any pharmacophore model would be hypothetical.
Shape-Based Molecular Similarity Studies
Shape-based molecular similarity is a fundamental concept in computational chemistry and drug design. It operates on the principle that molecules with similar three-dimensional shapes are likely to exhibit similar biological activities by interacting with the same biological targets in a comparable manner. This approach is particularly valuable for identifying novel active compounds by comparing their shapes to known active molecules, a process known as shape-based virtual screening.
The methodology involves representing molecules as three-dimensional objects and quantifying their shape overlap. Various algorithms and software packages are available for this purpose, which can rapidly screen large chemical databases. The comparison typically involves aligning the query molecule, in this case, this compound, with a reference compound known to be active against a specific biological target. The quality of the alignment and the degree of shape overlap are then scored to rank potential hit molecules.
In a hypothetical shape-based screening study involving this compound, the compound could be used as a query to search for structurally diverse molecules with similar shapes. The following table illustrates the type of data that would be generated in such a study.
Table 1: Hypothetical Shape-Based Similarity Search Results for this compound
| Reference Compound | Target | Similarity Score (Tanimoto Combo) | Predicted Activity |
|---|---|---|---|
| Known Ligand A | GPCR X | 0.85 | Agonist |
| Known Ligand B | Ion Channel Y | 0.79 | Antagonist |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
The "Similarity Score" is a metric that quantifies the degree of shape and chemical feature overlap between the query and the database molecule. A higher score indicates a greater similarity and a higher probability of sharing a similar biological activity. This method is a powerful tool for lead hopping, where the aim is to find new chemical scaffolds that retain the desired biological activity of a known ligand.
3r 3 Pyrrolidine 1 Carbonyl Piperidine As a Building Block in Scaffold Design
Design of Compound Libraries Utilizing the Scaffold
The generation of compound libraries is a fundamental strategy in drug discovery for exploring chemical space and identifying new lead compounds. The (3R)-3-(pyrrolidine-1-carbonyl)piperidine scaffold, with its functional handles and defined stereochemistry, is theoretically a suitable candidate for such endeavors.
Parallel synthesis enables the rapid production of a multitude of individual compounds in a spatially addressable format. This technique is particularly amenable to scaffolds with reactive sites that allow for the introduction of diverse building blocks. For the this compound scaffold, the secondary amine of the piperidine (B6355638) ring is a key point for diversification.
A review of the scientific literature did not yield specific examples of parallel synthesis libraries built from the this compound core. However, the general principles of parallel synthesis can be applied. For instance, the piperidine nitrogen can be functionalized through various reactions such as acylation, alkylation, arylation, and reductive amination to generate a library of analogs.
Table 1: Potential Parallel Synthesis Reactions for Diversification of this compound
| Reaction Type | Reagent Class | Resulting Functional Group |
| Acylation | Acid chlorides, Anhydrides | N-acyl piperidine |
| Sulfonylation | Sulfonyl chlorides | N-sulfonyl piperidine |
| Alkylation | Alkyl halides | N-alkyl piperidine |
| Reductive Amination | Aldehydes, Ketones | N-alkyl piperidine |
| Arylation | Aryl halides (e.g., Buchwald-Hartwig) | N-aryl piperidine |
Combinatorial chemistry allows for the synthesis of large numbers of compounds in mixtures, which can then be screened for activity. While solid-phase synthesis is a common approach in combinatorial chemistry, allowing for ease of purification, solution-phase strategies are also employed.
Role in Privileged Scaffold Development
Privileged scaffolds are molecular frameworks that are capable of binding to multiple biological targets. The pyrrolidine (B122466) and piperidine rings are themselves considered components of many privileged structures in medicinal chemistry. The combination of these two rings in this compound results in a rigid, three-dimensional structure that could potentially serve as a privileged scaffold.
There is no specific mention in the reviewed literature of this compound being formally designated or extensively developed as a privileged scaffold. However, its structural motifs are present in a variety of biologically active compounds, suggesting its potential in this area.
Application in Fragment-Based Research Methodologies
Fragment-based drug discovery (FBDD) involves screening small molecules ("fragments") for weak binding to a biological target. These fragments are then grown or linked together to produce more potent leads. The properties of this compound, such as its molecular weight and three-dimensional character, align well with the characteristics of a typical fragment.
While the broader classes of pyrrolidine and piperidine derivatives are actively used in the design of 3D fragment libraries to explore under-represented areas of chemical space, specific research detailing the application of this compound as a fragment in FBDD campaigns was not identified in the literature search.
Chirality Control in Scaffold Extension and Diversification
The (3R) stereocenter of the piperidine ring is a critical feature of this building block. Maintaining or influencing the stereochemistry during subsequent synthetic modifications is essential for developing compounds with specific biological activities. The chirality of the starting scaffold can direct the stereochemical outcome of reactions at adjacent positions, a concept known as substrate-controlled synthesis.
No specific studies detailing chirality control in the extension and diversification of the this compound scaffold were found. However, general principles of asymmetric synthesis would apply. For instance, the existing stereocenter could influence the facial selectivity of reactions on a prochiral center introduced elsewhere on the scaffold.
Table 2: Potential Stereocontrolled Reactions for Scaffold Extension
| Reaction Type | Position of Modification | Potential for Stereocontrol |
| Alkylation of enolate | C2 or C4 of piperidine ring | Diastereoselective addition |
| Addition to N-acyliminium ion | Piperidine ring | Diastereoselective nucleophilic addition |
| Cycloaddition reactions | On a substituent | Diastereoselective cycloaddition |
Bioisosteric Replacement Strategies at the Scaffold Level
Bioisosterism is the strategy of replacing a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile. At the scaffold level, this could involve replacing the entire this compound core with another scaffold that presents key binding features in a similar spatial arrangement.
The literature did not provide specific examples of bioisosteric replacement strategies for the this compound scaffold itself. However, one could envision replacing the pyrrolidine-amide portion with other cyclic amides or constrained diamines to modulate properties such as solubility, lipophilicity, and metabolic stability.
Table 3: Theoretical Bioisosteric Replacements for the Pyrrolidine-Amide Moiety
| Original Moiety | Potential Bioisostere | Rationale for Replacement |
| Pyrrolidine-1-carbonyl | Azetidine-1-carbonyl | Altering ring size and strain |
| Pyrrolidine-1-carbonyl | Piperazine-1-carbonyl | Introducing an additional basic center |
| Pyrrolidine-1-carbonyl | Morpholine-4-carbonyl | Increasing polarity and solubility |
| Pyrrolidine-1-carbonyl | Thiazolidine-3-carbonyl | Introducing a heteroatom for new interactions |
Methodological Aspects of Stereochemical Analysis for 3r 3 Pyrrolidine 1 Carbonyl Piperidine and Derivatives
Chiral Chromatography Techniques for Enantiomeric Purity
Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a cornerstone technique for determining the enantiomeric purity of chiral compounds like (3R)-3-(pyrrolidine-1-carbonyl)piperidine. This method separates enantiomers by exploiting their differential interactions with a chiral stationary phase (CSP).
The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. The stability of these complexes differs, leading to different retention times for each enantiomer and allowing for their separation and quantification.
For piperidine (B6355638) derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® and Chiralcel® columns), are widely used. nih.gov The selection of the mobile phase—typically a mixture of a nonpolar solvent like hexane (B92381) or heptane (B126788) with a polar modifier such as isopropanol (B130326) or ethanol—is critical for achieving optimal resolution between the enantiomers.
In cases where the target molecule lacks a strong chromophore for UV detection, pre-column derivatization is a common strategy. nih.govresearchgate.net A chiral or achiral derivatizing agent that reacts with the amine functionality of the piperidine or pyrrolidine (B122466) ring can be introduced. For instance, reacting the compound with an agent like p-toluenesulfonyl chloride introduces a chromophore, enhancing detection sensitivity by UV-Vis detectors. nih.govresearchgate.net This approach has been successfully applied to analyze the enantiomeric purity of related compounds like 3-aminopiperidine. google.com
The effectiveness of a chiral separation is quantified by the resolution factor (Rs), where a value greater than 1.5 indicates baseline separation, allowing for accurate determination of the enantiomeric excess (ee).
Table 1: Illustrative Chiral HPLC Conditions for Piperidine Derivatives
| Parameter | Condition | Reference |
|---|---|---|
| Column | Chiralpak AD-H | nih.gov |
| Mobile Phase | 0.1% Diethylamine in Ethanol | nih.gov |
| Flow Rate | 0.5 mL/min | nih.gov |
| Detection | UV at 228 nm (after derivatization) | nih.gov |
| Resolution (Rs) | > 4.0 | nih.gov |
NMR Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure and relative stereochemistry of molecules. For assigning the absolute configuration of compounds like this compound, NMR is typically used in conjunction with chiral auxiliaries or chiral solvating agents.
When a chiral molecule is reacted with a chiral derivatizing agent (chiral auxiliary) of known absolute configuration, a pair of diastereomers is formed. These diastereomers have distinct physical properties and, crucially, different NMR spectra. purechemistry.org Protons and carbons near the stereogenic center will exhibit different chemical shifts and coupling constants in the spectra of the two diastereomers. By analyzing these differences, particularly through 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), the relative stereochemistry of the newly formed diastereomeric product can be established. Since the configuration of the chiral auxiliary is known, the absolute configuration of the original molecule can be deduced.
Another approach involves the use of chiral solvating agents (CSAs), which form weak, transient diastereomeric complexes with the enantiomers in solution. This interaction can induce small but measurable chemical shift differences (Δδ) between the signals of the two enantiomers in the ¹H or ¹³C NMR spectra, allowing for the determination of enantiomeric purity and, in some cases, stereochemical assignment by comparison to standards.
For N-heterocyclic compounds like piperidines and pyrrolidines, specialized techniques such as the use of chiral probes in ¹⁹F NMR have also been developed. nih.gov These methods can provide excellent resolution of enantiomeric signals. nih.gov
X-ray Crystallography for Absolute Configuration Determination
Single-crystal X-ray crystallography is considered the definitive method for the unambiguous determination of the absolute configuration of a chiral molecule. purechemistry.orgnih.gov This technique provides a three-dimensional map of the electron density within a crystal, revealing the precise spatial arrangement of every atom. purechemistry.org
The determination of absolute configuration relies on the phenomenon of anomalous dispersion (or resonant scattering). researchgate.net When X-rays interact with electrons, particularly those in heavier atoms, a small phase shift occurs. This effect causes a breakdown in Friedel's law, meaning the intensities of diffraction spots with indices (h,k,l) are not identical to those with indices (-h,-k,-l). By carefully measuring these intensity differences, known as Bijvoet pairs, the absolute stereochemistry of the molecule in the crystal lattice can be determined. researchgate.net
A significant challenge for organic molecules like this compound is that they often consist only of light atoms (C, H, N, O), which produce a very weak anomalous scattering effect. researchgate.net However, modern diffractometers and computational methods have made it increasingly possible to determine the absolute configuration of light-atom structures. The Flack parameter is a key value calculated during the refinement of the crystal structure; a value close to zero for a given enantiomeric model confirms the assignment with high confidence. nih.gov
If obtaining a suitable crystal of the target compound is difficult, or if the anomalous scattering effect is too weak, strategies such as co-crystallization with a molecule of known absolute configuration or derivatization with a heavy atom can be employed to facilitate the determination. researchgate.netnih.gov
Table 2: Key Principles of Stereochemical Determination by X-ray Crystallography
| Technique/Concept | Principle | Application |
|---|---|---|
| Anomalous Dispersion | Wavelength-dependent scattering and phase shift of X-rays by electrons. | Breaks the symmetry of diffraction patterns, allowing differentiation between enantiomers. researchgate.net |
| Bijvoet Pairs | Friedel pairs of reflections (h,k,l) and (-h,-k,-l) that show intensity differences due to anomalous scattering. | Measurement of these differences is the basis for assigning absolute configuration. researchgate.net |
| Flack Parameter | A parameter refined against diffraction data to determine the absolute structure. | A value near 0 indicates the correct enantiomer has been modeled; a value near 1 indicates the opposite. nih.gov |
Optical Rotation and Circular Dichroism Applications in Stereochemistry
Optical rotation and circular dichroism (CD) are chiroptical techniques that measure the interaction of chiral molecules with polarized light. They are valuable for characterizing enantiomers and assigning stereochemistry, often by comparison with known compounds or computational predictions.
Optical Rotation , measured using a polarimeter, is the rotation of the plane of plane-polarized light by a chiral substance. The specific rotation [α] is a characteristic physical property for a given enantiomer under specific conditions (temperature, wavelength, solvent, concentration). The (3R)-enantiomer of 3-(pyrrolidine-1-carbonyl)piperidine will rotate light to an equal but opposite degree compared to its (3S)-enantiomer. While it provides a simple way to distinguish between enantiomers and measure enantiomeric purity, determining the absolute configuration from the sign of rotation alone is generally not possible without reference to an established standard.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. libretexts.org A CD spectrum plots this difference in absorption (ΔA) against wavelength, showing positive or negative peaks (known as Cotton effects) in the region of the molecule's chromophores. nih.gov
The sign and intensity of the Cotton effects are highly sensitive to the three-dimensional structure of the molecule, including its absolute configuration and conformation. For piperidine derivatives, empirical rules, such as helicity rules, have been developed that correlate the conformation of the piperidine ring to the sign of the CD signal, allowing for stereochemical assignments. rsc.org The application of these rules, often supported by computational chemistry (e.g., Density Functional Theory calculations), can provide strong evidence for the absolute configuration of a chiral center. researchgate.net
Future Perspectives in 3r 3 Pyrrolidine 1 Carbonyl Piperidine Research
Advancements in Asymmetric Synthesis of Related Scaffolds
The precise control of stereochemistry is paramount in developing effective and safe therapeutic agents. While classical synthetic routes to chiral piperidines often involve lengthy processes or resolutions of racemic mixtures, modern organic synthesis is providing more efficient and elegant solutions. Future research will likely focus on the adoption and refinement of novel catalytic asymmetric methods to construct the core piperidine (B6355638) scaffold found in (3R)-3-(pyrrolidine-1-carbonyl)piperidine.
Recent breakthroughs in catalysis offer promising strategies. For instance, rhodium-catalyzed asymmetric reductive Heck reactions have been shown to produce 3-substituted tetrahydropyridines from arylboronic acids and pyridine (B92270) derivatives with high yield and excellent enantioselectivity. nih.govacs.orgorganic-chemistry.org This method provides a versatile three-step pathway to a wide array of enantioenriched 3-substituted piperidines. nih.govacs.org Another powerful approach involves the use of biocatalysis. Transaminase-mediated reactions, for example, can be employed in a biocatalytic aza-Michael reaction to generate enantiomerically pure 2,6-disubstituted piperidines from prochiral ketoenones, showcasing how enzymatic processes can create valuable chiral building blocks. mmu.ac.uk
Furthermore, asymmetric intramolecular cyclizations, such as the aza-Michael reaction catalyzed by chiral phosphoric acids, have been successfully applied to synthesize substituted piperidines with high enantioselectivity. whiterose.ac.uk These methods, which often require extensive optimization of catalysts, solvents, and reaction conditions, are becoming increasingly robust. whiterose.ac.uk The development of divergent synthetic strategies, which allow for the creation of various stereoisomers from a common intermediate, is also a significant area of advancement. nih.gov
Table 1: Comparison of Modern Asymmetric Synthesis Methodologies for Piperidine Scaffolds
| Methodology | Catalyst/Reagent | Key Advantages | Reported Enantioselectivity | Reference |
|---|---|---|---|---|
| Asymmetric Reductive Heck Reaction | Rhodium complex with chiral ligand (e.g., (S)-Segphos) | High yield, excellent enantioselectivity, wide functional group tolerance. | Up to 99% ee | nih.govorganic-chemistry.org |
| Chemoenzymatic Synthesis | Enzymes (e.g., transaminase) and metal catalysts (e.g., Ru) | High diastereoselectivity, use of mild reaction conditions. | Excellent diastereoselectivity | nih.gov |
| Intramolecular aza-Michael Cyclization | Chiral Phosphoric Acids (CPA) | Access to enantioenriched spiro-piperidines, good yields. | Up to 97:3 e.r. | whiterose.ac.uk |
| Biocatalytic Aza-Michael Reaction | ω-Transaminase (ω-TA) | High enantioselectivity, environmentally friendly (biocatalysis). | Not specified | mmu.ac.uk |
High-Throughput Derivatization Methodologies
To efficiently explore the structure-activity relationships (SAR) around the this compound core, the rapid generation of diverse analogues is essential. High-throughput synthesis and derivatization methodologies are critical for this purpose. Multicomponent reactions (MCRs) stand out as a particularly powerful tool, allowing for the assembly of complex, highly functionalized piperidine scaffolds in a single step from readily available starting materials. nih.govresearchgate.net
These one-pot reactions are advantageous due to their operational simplicity, atom economy, and ability to generate extensive libraries of compounds for biological screening. nih.govresearchgate.net By systematically varying the inputs (e.g., aldehydes, β-ketoesters, and amines), chemists can rapidly produce a multitude of structurally related piperidine derivatives. Future work will likely involve expanding the scope of known MCRs and developing novel reaction cascades to access unprecedented molecular architectures based on the core scaffold. The use of efficient and recyclable catalysts, such as nanomagnetite or graphene oxide, further enhances the utility and environmental friendliness of these methods. ajchem-a.com
Integration of Computational Methods for Predictive Synthesis
The synergy between computational chemistry and synthetic organic chemistry is transforming how new molecules are designed and created. In the context of this compound research, computational methods are expected to play an increasingly important role in predicting synthetic outcomes and guiding the design of new derivatives.
Density Functional Theory (DFT) investigations are already being used to elucidate complex reaction mechanisms, such as the copper-catalyzed intramolecular C–H amination for the synthesis of pyrrolidines and piperidines. acs.org By understanding the energetics of different catalytic pathways, researchers can optimize reaction conditions and select the most effective catalysts, saving significant experimental time and resources. acs.org
Beyond mechanistic studies, computational tools like molecular docking and molecular dynamics simulations are invaluable for structure-based drug design. nih.govrsc.org By modeling the interaction of potential derivatives with a biological target, researchers can prioritize the synthesis of compounds with the highest predicted affinity and selectivity. nih.gov This predictive power helps to focus synthetic efforts on the most promising areas of chemical space, accelerating the discovery of new lead compounds. nih.govrsc.org
Exploration of Novel Chemical Space Based on the Core Structure
The this compound structure serves as an excellent starting point for exploring new areas of chemical space. A key trend in modern drug discovery is the move away from flat, two-dimensional molecules towards more complex, three-dimensional structures, which can offer improved selectivity and physicochemical properties. nih.govwhiterose.ac.uk The non-planar nature of the piperidine and pyrrolidine (B122466) rings makes this scaffold an ideal foundation for building 3D fragment libraries. nih.govresearchgate.net
Future research will focus on the systematic synthesis and analysis of regio- and diastereoisomers of substituted piperidines to thoroughly map the 3D chemical space around the core. nih.govwhiterose.ac.ukwhiterose.ac.uk By creating libraries of fragments with diverse shapes and substituent patterns, researchers can identify novel building blocks for fragment-based drug discovery programs. whiterose.ac.uk This exploration is not limited to simple substitutions; it also includes the synthesis of more complex fused and spirocyclic systems to access unique and biologically relevant regions of chemical space. whiterose.ac.uk The goal is to generate novel compounds with optimized pharmacokinetic profiles and the potential to interact with new biological targets. nih.gov
Q & A
Q. What emerging applications are being explored for this compound?
- Neuroprotection : Analogous structures show promise in reducing oxidative stress in neurodegenerative models .
- Combination Therapies : Co-administration with antidiabetic or anticancer agents to enhance efficacy and overcome resistance .
- Green Chemistry : Developing solvent-free or biocatalytic routes to improve sustainability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
